Atorvastatin Acetonide Atorvastatin Acetonide
Brand Name: Vulcanchem
CAS No.: 581772-29-4
VCID: VC0194422
InChI: InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Molecular Formula: C36H39FN2O5
Molecular Weight: 598.7 g/mol

Atorvastatin Acetonide

CAS No.: 581772-29-4

VCID: VC0194422

Molecular Formula: C36H39FN2O5

Molecular Weight: 598.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atorvastatin Acetonide - 581772-29-4

Description

Atorvastatin Acetonide is an impurity reference material and a chemical compound with the molecular formula C36H39FN2O5C_{36}H_{39}FN_2O_5 and a molecular weight of 598.70 . It is related to Atorvastatin, a drug used to lower cholesterol, and is specifically listed as Atorvastatin Calcium Impurity P . The compound is categorized as an antihyperlipidemic agent .

The chemical structure of Atorvastatin Acetonide includes a complex arrangement of rings and functional groups, including a fluorine atom . Its SMILES notation is CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CC[C@@H]5CC@HOC(C)(C)O5, and its InChI code is InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1 . A similar compound, Atorvastatin Acetonide tert-Butyl Ester, has the molecular formula C40H47FN2O5C_{40}H_{47}FN_2O_5 .

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CAS No. 581772-29-4
Product Name Atorvastatin Acetonide
Molecular Formula C36H39FN2O5
Molecular Weight 598.7 g/mol
IUPAC Name 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Standard InChI InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1
Standard InChIKey YFMKJVDVNPLQFO-FQLXRVMXSA-N
SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Appearance Off-White to Pale Yellow Solid
Purity > 95%
Synonyms Atorvastatin Acetonide; (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-diMethyl-1,3-dioxane-4-acetic Acid; Atorvastatin Acetonide Acid
PubChem Compound 10974031
Last Modified Aug 15 2023

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